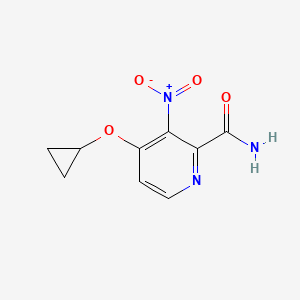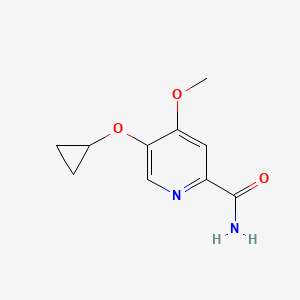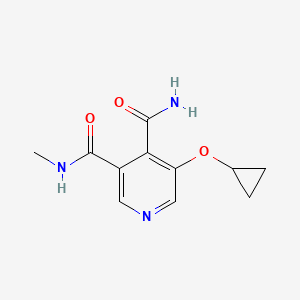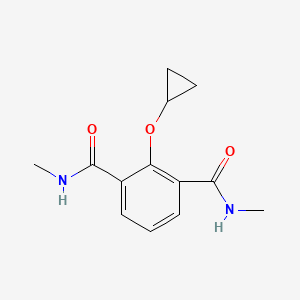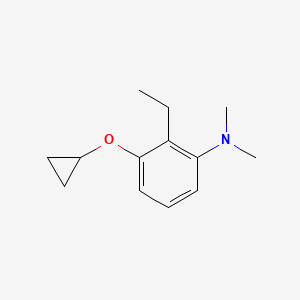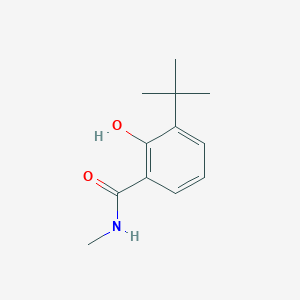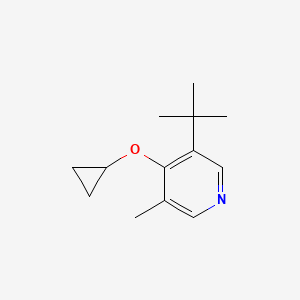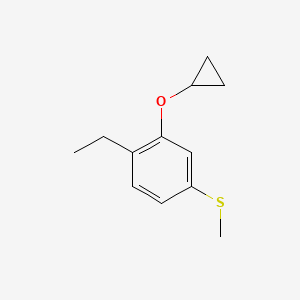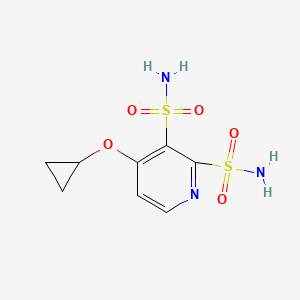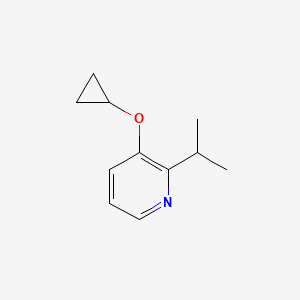
4-Tert-butyl-3-cyclopropoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C14H17NO It is a derivative of benzonitrile, characterized by the presence of a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxybenzonitrile can be achieved through several synthetic routes. One common method involves the alkylation of 4-tert-butylbenzonitrile with cyclopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-3-cyclopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-3-cyclopropoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrile group can form hydrogen bonds with active site residues, while the tert-butyl and cyclopropoxy groups contribute to hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylbenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzonitrile: Lacks the tert-butyl group, resulting in different hydrophobic interactions.
4-Tert-butylphenol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: 4-Tert-butyl-3-cyclopropoxybenzonitrile is unique due to the combination of the tert-butyl and cyclopropoxy groups on the benzene ring
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
4-tert-butyl-3-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)12-7-4-10(9-15)8-13(12)16-11-5-6-11/h4,7-8,11H,5-6H2,1-3H3 |
InChI-Schlüssel |
CNDFNVAWEOTCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


